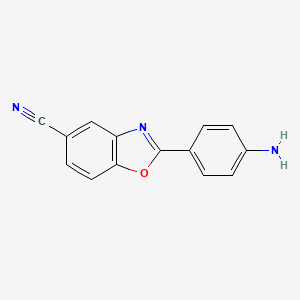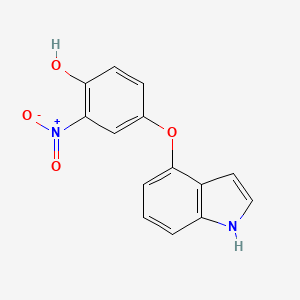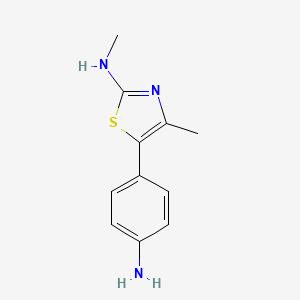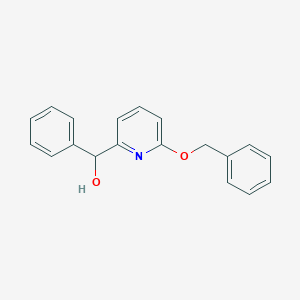
2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its benzoxazole core, which is fused with an aminophenyl group and a carbonitrile group. The unique structural features of this compound contribute to its diverse range of applications, particularly in the development of pharmaceuticals and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile typically involves the condensation of 2-aminophenol with 4-aminobenzonitrile under specific reaction conditions. One common method involves heating the reactants in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or alkylated benzoxazole derivatives
科学研究应用
2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials such as polymers and dyes, owing to its unique electronic and optical properties
作用机制
The mechanism of action of 2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is known to induce apoptosis in cancer cells by targeting key enzymes and signaling pathways involved in cell proliferation and survival. For instance, it can inhibit the activity of topoisomerases, enzymes that play a crucial role in DNA replication and repair, leading to the accumulation of DNA damage and subsequent cell death .
相似化合物的比较
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Shares a similar structure but contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.
2-(4-Aminophenyl)benzimidazole: Contains an imidazole ring instead of the benzoxazole ring.
2-(4-Aminophenyl)benzofuran: Features a furan ring instead of the benzoxazole ring.
Uniqueness
2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile stands out due to its unique combination of structural features, which confer distinct electronic and steric properties. These properties enable the compound to interact with a diverse range of biological targets and exhibit a broad spectrum of biological activities. Additionally, the presence of the carbonitrile group enhances the compound’s reactivity, making it a versatile intermediate for the synthesis of various derivatives .
属性
分子式 |
C14H9N3O |
|---|---|
分子量 |
235.24 g/mol |
IUPAC 名称 |
2-(4-aminophenyl)-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C14H9N3O/c15-8-9-1-6-13-12(7-9)17-14(18-13)10-2-4-11(16)5-3-10/h1-7H,16H2 |
InChI 键 |
ZQLBUYKWKABXMP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13885597.png)

![8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885605.png)

![3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13885620.png)



![4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide](/img/structure/B13885643.png)

![[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B13885649.png)

![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13885658.png)
